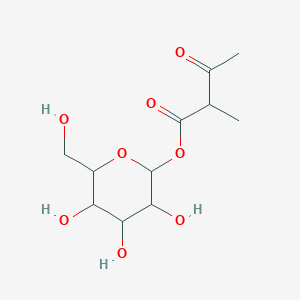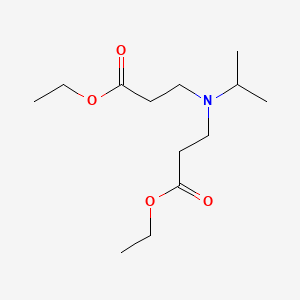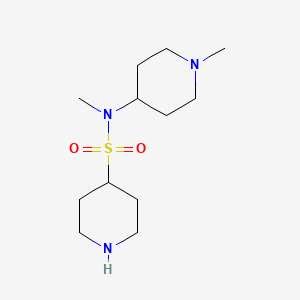
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is a heterocyclic compound that contains a thiophene ring, an amino group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of an amine catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic roles in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The compound’s structure allows it to bind to active sites on enzymes, blocking their function and preventing the growth of bacteria or fungi .
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole: Known for its antimicrobial and antifungal properties.
4-chlorophenylthiourea: Used in the synthesis of various heterocyclic compounds with biological activity.
3-chlorophenylthiophene: Similar in structure but lacks the amino group, affecting its reactivity and applications
Uniqueness
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is unique due to its combination of a thiophene ring, an amino group, and a chlorophenyl group.
Propiedades
Fórmula molecular |
C11H8ClNO2S |
|---|---|
Peso molecular |
253.71 g/mol |
Nombre IUPAC |
2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |
Clave InChI |
BEVRGXJQQIDOLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)






